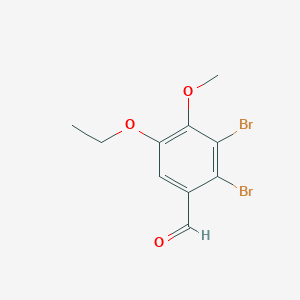

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde

Description

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by bromine substituents at positions 2 and 3, an ethoxy group at position 5, and a methoxy group at position 2. This compound serves as a key precursor in organic synthesis, particularly for bromophenols, which exhibit diverse biological activities such as antimicrobial and anticancer properties . The ethoxy and methoxy substituents influence its electronic and steric properties, distinguishing it from analogs with hydroxyl or smaller halogen groups. Its structural complexity and reactivity make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,3-dibromo-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-3-15-7-4-6(5-13)8(11)9(12)10(7)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLFFHKLSAPZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267123 | |

| Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834907-53-8 | |

| Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834907-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Starting Material: 5-ethoxy-4-methoxybenzaldehyde

Reagent: Bromine (Br2)

Solvent: Acetic acid

Conditions: Controlled temperature, typically around 0-5°C

The bromination reaction results in the selective addition of bromine atoms to the 2 and 3 positions of the benzene ring, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether)

Major Products Formed

Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atoms

Oxidation: 2,3-Dibromo-5-ethoxy-4-methoxybenzoic acid

Reduction: 2,3-Dibromo-5-ethoxy-4-methoxybenzyl alcohol

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms and aldehyde group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability increase molecular weight and reduce solubility in polar solvents compared to chloro or fluoro analogs .

- Ethoxy vs.

- Crystallinity : Bromine’s strong intermolecular interactions may promote crystalline packing, as seen in related dibromo compounds .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H10Br2O3

- Molecular Weight : 331.01 g/mol

The presence of bromine and methoxy groups in its structure is significant for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The introduction of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is believed to involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the exact pathways involved.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

- Interaction with Cell Membranes : The bromine substituents can interact with lipid bilayers, affecting membrane integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings relevant to this compound:

| Study | Focus | Findings |

|---|---|---|

| Zhao et al. (2015) | Antimicrobial Activity | Reported enhanced antimicrobial efficacy due to halogenation on aromatic compounds. |

| Lessi et al. (2022) | Anticancer Properties | Found that brominated compounds can induce apoptosis in cancer cell lines through ROS generation. |

| MDPI Review (2023) | Mechanistic Insights | Discussed the role of methoxy groups in modulating biological activity and enhancing solubility in biological systems. |

Synthesis and Derivatives

The synthesis of this compound typically involves bromination followed by methoxylation reactions. The synthetic route can be optimized for yield and purity using various organic solvents and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.